4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 354.69 g/mol. This compound features a cyclohexane ring substituted with a sulfonyl group attached to a 4-bromophenyl moiety, making it an interesting candidate for various chemical and biological applications. The compound is classified as an amine due to the presence of the amine functional group in its structure.
The synthesis of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride typically involves several key steps:
The molecular structure of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride can be represented as follows:
InChI=1S/C12H16BrNOS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
.4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound's bromophenyl and sulfonyl groups are likely to interact with various enzymes and receptors, potentially modulating their activities. This interaction may lead to alterations in biochemical pathways, although detailed mechanisms remain under investigation.
The physical properties of this compound include:
Key chemical properties include:
The melting point and boiling point data are not readily available in the provided sources but are essential for practical applications.
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride has several applications in scientific research:
This compound's unique structural features make it a versatile intermediate in synthetic chemistry and a subject of interest for further research into its biological effects and applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4